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6-Bromo-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B15091097
CAS No.: 68241-78-1
M. Wt: 205.05 g/mol
InChI Key: YRXLQJUTOBAVNV-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Halogenated Ethers in Organic Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent motifs in natural products and pharmaceuticals, imparting conformational rigidity and three-dimensionality. When a halogen is introduced into a spirocyclic ether framework, it bestows a reactive handle for a plethora of chemical transformations. Halogenated ethers, in a broader sense, are recognized for their utility in organic synthesis, often serving as precursors for organometallic reagents or as substrates in cross-coupling reactions. 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene is a prime example of this class, where the vinyl bromide moiety within the spirocyclic system offers a site for selective chemical manipulation while the ethylene (B1197577) ketal serves as a protecting group for the ketone functionality. This dual functionality is a key attribute that distinguishes it within the broader family of spirocyclic halogenated ethers.

Strategic Significance as a Versatile Synthetic Intermediate and Building Block

The strategic value of this compound stems from its role as a multifunctional building block. The presence of the bromine atom on the double bond allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is a competent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are cornerstones of modern organic synthesis.

Furthermore, the vinyl bromide can be converted into an organolithium or Grignard reagent, transforming its electrophilic carbon into a nucleophilic one. This umpolung reactivity opens up another dimension of synthetic possibilities, allowing for the introduction of various electrophiles. A notable application is its use in the synthesis of 2-hydroxymethyl-2-cyclopentenone ethylene ketal. In this transformation, the bromine atom is exchanged with lithium, and the resulting organolithium species is then reacted with formaldehyde. orgsyn.org

The ethylene ketal group plays a crucial role by protecting the ketone functionality from undesired reactions under the conditions required for manipulating the vinyl bromide. This protecting group can be readily removed under acidic conditions to unveil the α,β-unsaturated ketone, a valuable functional group for conjugate addition and other transformations. This latent carbonyl functionality, combined with the reactive vinyl bromide, makes this compound a powerful synthon for the construction of complex cyclopentane-containing molecules.

A detailed synthetic procedure for this compound starts from 2-cyclopentenone. The first step is the bromination of 2-cyclopentenone to yield 2-bromo-2-cyclopentenone. This is followed by the protection of the ketone functionality as an ethylene ketal, a reaction carried out by heating the bromo-enone with ethylene glycol in the presence of an acid catalyst with azeotropic removal of water. orgsyn.org

Overview of Key Research Areas and Challenges

Current research involving this compound and related structures focuses on expanding their synthetic utility. This includes the development of novel cross-coupling methodologies to introduce a wider range of substituents and the exploration of its application in the total synthesis of complex natural products. The stereoselective functionalization of the cyclopentene (B43876) ring is another area of active investigation, aiming to create chiral building blocks for asymmetric synthesis.

However, the use of this intermediate is not without its challenges. A significant issue is the stability of the compound. It has been noted that this compound can be somewhat unstable, with some decomposition observed during distillation. orgsyn.org This instability necessitates careful handling and purification, and it is recommended that the compound be used as soon as possible after its preparation. orgsyn.org

Another challenge lies in achieving high efficiency and selectivity in its reactions. While it is a versatile substrate, optimizing reaction conditions for specific transformations, such as cross-coupling reactions with sterically hindered partners or achieving high yields in the generation of the corresponding organometallic reagents, can be demanding. Overcoming these challenges through the development of more robust and milder synthetic protocols is a key objective for researchers working with this valuable synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrO2 B15091097 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 68241-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68241-78-1

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

9-bromo-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2

InChI Key

YRXLQJUTOBAVNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(=C1)Br)OCCO2

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1,4 Dioxaspiro 4.4 Non 6 Ene and Its Stereoisomers

Ketalization-Based Synthesis of the 1,4-Dioxaspiro[4.4]non-6-ene Core

The most direct approach to the 1,4-dioxaspiro[4.4]non-6-ene core involves the ketalization of a cyclopentenone precursor. This reaction serves as an efficient method for installing the spirocyclic diether functionality.

The synthesis of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene is commonly achieved through the acid-catalyzed reaction of a brominated cyclopentenone with a suitable diol. The standard precursor for this transformation is 2-bromo-2-cyclopenten-1-one, which contains the necessary ketone functionality and the vinyl bromide moiety. chemsynthesis.com The reaction with ethylene (B1197577) glycol in the presence of an acid catalyst results in the formation of the spiroketal ring.

This reaction is a reversible equilibrium process. organic-chemistry.org The acid catalyst, typically a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, protonates the carbonyl oxygen of the cyclopentenone, activating the carbonyl carbon toward nucleophilic attack by the hydroxyl groups of the diol. organic-chemistry.org A subsequent intramolecular cyclization and elimination of a water molecule yields the stable five-membered dioxolane ring fused in a spiro arrangement to the cyclopentene (B43876) ring.

General Reaction Scheme: Reaction of 2-bromo-2-cyclopenten-1-one with ethylene glycol to form this compound, catalyzed by an acid (H+). The byproduct is water.

Figure 1: Acid-catalyzed synthesis of this compound.

To maximize the yield of this compound, it is crucial to drive the ketalization equilibrium toward the product side. A primary strategy for achieving this is the continuous removal of water from the reaction mixture as it is formed. organic-chemistry.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene or benzene.

The choice and amount of catalyst are also critical. While strong acids can effectively catalyze the reaction, they can also promote side reactions or degradation of the starting material or product. Therefore, catalytic amounts of acids like p-TsOH are generally preferred. Other factors influencing the reaction's efficiency include temperature and reaction time. Refluxing temperatures are standard to facilitate both the reaction rate and the azeotropic removal of water.

The table below summarizes typical conditions and their impact on the synthesis.

ParameterConditionRationale for Optimization
Precursor 2-bromo-2-cyclopenten-1-oneProvides the required ketone and vinyl bromide structure.
Reagent Ethylene GlycolForms the 1,4-dioxa (dioxolane) ring system.
Catalyst p-Toluenesulfonic acid (p-TsOH), catalytic amountProvides necessary protonation to activate the ketone without excessive side reactions.
Solvent Toluene or BenzeneAllows for azeotropic removal of water to drive the reaction equilibrium.
Apparatus Dean-Stark TrapFacilitates the continuous removal of the water byproduct.
Temperature RefluxIncreases reaction rate and aids in azeotropic distillation.

This is an interactive data table. You can sort and filter the data.

Scaling the synthesis of this compound from the milligram to the gram scale introduces several practical considerations. Efficient heat transfer and stirring become more critical in larger reaction vessels to maintain a homogenous reaction mixture and a consistent temperature profile. The efficiency of water removal via the Dean-Stark apparatus must also scale appropriately with the reaction volume to ensure the equilibrium is effectively shifted towards the product.

Purification methods may also need to be adapted. While small-scale reactions can often be purified by column chromatography, larger-scale preparations may benefit from distillation or recrystallization to handle the increased quantity of material more efficiently. Reaction times might need to be adjusted, as larger-scale reactions may take longer to reach completion. Careful monitoring of the reaction progress, for instance by using thin-layer chromatography (TLC) or gas chromatography (GC), is essential for determining the optimal reaction endpoint.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

Introducing chirality into the this compound scaffold can be achieved by employing chiral starting materials. nih.gov This allows for the synthesis of enantiomerically enriched or diastereomerically pure products, which are valuable in asymmetric synthesis.

A powerful strategy for asymmetric synthesis involves the use of enantiopure diols in the ketalization reaction. chemsynthesis.com Since the precursor, 2-bromo-2-cyclopenten-1-one, is prochiral, reacting it with a C₂-symmetric chiral diol, such as (2R,3R)-butane-2,3-diol or (2S,3S)-butane-2,3-diol, transfers the stereochemical information from the diol to the newly formed spiroketal. This process generates a chiral, non-racemic product.

The chirality of the diol directs the formation of the spirocyclic system, resulting in a product with a specific absolute configuration at the spiro center and the stereocenters within the dioxolane ring. For example, using (2R,3R)-butane-2,3-diol will yield a specific enantiomer of the corresponding chiral derivative of this compound.

Illustrative Reaction with a Chiral Diol: Reaction of 2-bromo-2-cyclopenten-1-one with (2R,3R)-butane-2,3-diol to form a chiral derivative of this compound.

Figure 2: Synthesis of a chiral spiroketal using an enantiopure diol.

When a chiral diol reacts with the prochiral ketone, the formation of the spiroketal can, in principle, lead to two different diastereomers, depending on the orientation of the incoming diol relative to the plane of the cyclopentenone ring. However, high levels of diastereoselectivity can often be achieved. chemsynthesis.com

Diastereoselective control is typically governed by steric interactions during the transition state of the cyclization step. The substituents on the chiral diol will preferentially adopt a conformation that minimizes steric hindrance with the cyclopentene ring, leading to the favored formation of one diastereomer over the other. chemsynthesis.com This control can be influenced by reaction conditions, with kinetically controlled reactions (lower temperatures) sometimes favoring a different diastereomer than thermodynamically controlled reactions (higher temperatures). mskcc.org The inherent C₂-symmetry of diols like (2R,3R)-butane-2,3-diol is often advantageous in simplifying the stereochemical outcome and enhancing diastereoselectivity.

The table below outlines key factors in achieving stereocontrol.

FactorInfluence on StereoselectivityExample
Chiral Auxiliary The absolute configuration of the enantiopure diol determines the absolute configuration of the product.(2R,3R)-butane-2,3-diol induces a specific stereochemistry at the spiro center.
Steric Hindrance Minimization of steric clash between the diol's substituents and the ketone ring favors one diastereomeric transition state.The methyl groups on butane-2,3-diol will orient away from the cyclopentene ring.
Reaction Control Kinetic vs. thermodynamic conditions can potentially favor different diastereomers.Lower temperatures may favor the kinetically formed product. mskcc.org

This is an interactive data table. You can sort and filter the data.

Mechanisms of Asymmetric Induction and Stereochemical Fidelity

The asymmetric synthesis of spiro[4.4]nonane frameworks, the core of this compound, relies on strategies that can effectively control the three-dimensional arrangement of atoms. Key to this control are the mechanisms of asymmetric induction, where a chiral influence directs the formation of a new stereocenter, and stereochemical fidelity, which is the degree to which the stereochemical information is transferred from the chiral source to the product.

One prevalent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. The mechanism of induction often relies on steric hindrance, where the bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. The fidelity of this process is typically high, provided the auxiliary is chosen correctly and the reaction conditions are optimized. For instance, in the synthesis of spirocyclic oxindoles, chiral bicyclic lactams have been employed as auxiliaries to control SNAr reactions with high diastereoselectivity.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze reactions through the formation of chiral intermediates, such as enamines or iminium ions. These intermediates adopt a well-defined conformation that directs the approach of the other reactant. For example, a tandem Nazarov cyclization/semipinacol rearrangement catalyzed by a chiral aminocatalyst has been used to construct chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess. The mechanism involves the formation of a chiral trienamine intermediate, which undergoes a stereocontrolled 4π-electrocyclization. The stereochemical outcome is dictated by the conformation of this intermediate, which is influenced by the chiral catalyst.

The fidelity of these asymmetric transformations is crucial and can be influenced by factors such as temperature, solvent, and the nature of the catalyst or auxiliary. Lower temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.

Table 1: Comparison of Asymmetric Synthesis Strategies for Spiro[4.4]nonane Scaffolds

StrategyChiral SourceTypical Mechanism of InductionAdvantagesDisadvantages
Chiral AuxiliaryCovalently attached chiral moleculeSteric hindrance directing reagent attackHigh predictability, well-establishedRequires additional steps for attachment and removal of the auxiliary
OrganocatalysisChiral organic molecule (e.g., aminocatalyst)Formation of chiral intermediates (e.g., enamines)Atom economical, metal-freeCatalyst loading can be high, optimization may be required
Chiral Ligand/Metal ComplexChiral ligand coordinating to a metal centerFormation of a chiral catalytic environmentHigh turnover numbers, broad substrate scopePotential for metal contamination, ligand synthesis can be complex

Bromination Strategies on the Spiro[4.4]non-6-ene Scaffold

The introduction of a bromine atom onto the spiro[4.4]non-6-ene scaffold to yield this compound is a critical transformation. The regioselectivity and stereoselectivity of this bromination are of paramount importance.

A common method for the bromination of alkenes is electrophilic addition . In this reaction, bromine (Br₂) acts as an electrophile. The π-bond of the alkene attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion (Br⁻) then attacks one of the carbon atoms of the bromonium ion in an anti-fashion, resulting in the formation of a vicinal dibromide. To obtain the desired vinyl bromide, a subsequent elimination step is required.

A more direct approach is the use of a bromination-dehydrobromination sequence. This strategy has been successfully applied to saturated 1,6-dioxaspiro[4.4]nonanes to introduce unsaturation. In this context, the saturated spirocycle is first brominated, often using a radical initiator, to introduce a bromine atom at a strategic position. Subsequent treatment with a base induces the elimination of hydrogen bromide (HBr), leading to the formation of a double bond with the bromine atom attached. The regioselectivity of the initial bromination is crucial and can be directed by the substitution pattern on the spirocyclic core.

Another strategy involves the use of N-bromosuccinimide (NBS) as a source of bromine. NBS is a versatile reagent that can participate in both electrophilic and radical bromination reactions, depending on the reaction conditions. In the presence of a radical initiator, NBS can be used for allylic bromination. If the spiro[4.4]non-6-ene scaffold is considered, allylic bromination could potentially occur at the carbon adjacent to the double bond.

The regioselectivity of bromination on an unsymmetrical alkene within the spiro[4.4]non-6-ene system would be governed by the electronic and steric effects of the substituents on the ring. The dioxaspiro moiety, being electron-withdrawing, could influence the reactivity of the double bond towards electrophilic attack.

Table 2: Overview of Bromination Reagents and Their Applications

ReagentType of BrominationTypical ConditionsComments
Bromine (Br₂)Electrophilic additionInert solvent (e.g., CH₂Cl₂)Forms a vicinal dibromide intermediate, requires subsequent elimination.
N-Bromosuccinimide (NBS)Radical (allylic) or ElectrophilicRadical initiator (e.g., AIBN) or acid catalystVersatile reagent; outcome depends on conditions.
Pyridinium tribromideElectrophilicMild base (e.g., pyridine)Solid, less hazardous alternative to liquid bromine.

Exploration of Novel Synthetic Routes to the this compound Structure

While classical approaches to the synthesis of this compound rely on the functionalization of a pre-formed spirocyclic core, the exploration of novel synthetic routes offers opportunities for increased efficiency and access to a wider range of derivatives.

One potential novel approach could involve a palladium-catalyzed cross-coupling reaction . For instance, a suitably functionalized spirocyclic precursor, such as a triflate or a boronic ester derivative of 1,4-dioxaspiro[4.4]non-6-ene, could be coupled with a bromine source under palladium catalysis. This would allow for the late-stage introduction of the bromine atom with high regioselectivity.

Another innovative strategy could be a gold-catalyzed cycloisomerization of a bromo-enyne precursor. This type of reaction is known to generate complex cyclic and spirocyclic structures. A carefully designed acyclic starting material containing an alkyne, an alkene, and a bromine atom could potentially undergo a cascade cyclization to form the desired this compound.

The development of domino or tandem reactions also presents a promising avenue. A reaction cascade that forms the spirocyclic core and introduces the bromo-alkene functionality in a single synthetic operation would be highly efficient. For example, a Michael addition followed by an intramolecular cyclization and subsequent elimination could be envisioned, starting from acyclic precursors.

Furthermore, the application of photoredox catalysis could open up new pathways. Visible-light-mediated reactions have been shown to be powerful tools for the formation of C-C and C-heteroatom bonds under mild conditions. A photoredox-catalyzed radical cyclization of a precursor containing a bromine atom and an alkene could potentially lead to the desired spirocyclic product.

These novel approaches, while potentially more challenging to develop, offer significant advantages in terms of step-economy and the ability to generate structural diversity.

Table 3: Comparison of Potential Novel Synthetic Routes

Synthetic ApproachKey TransformationPotential AdvantagesPotential Challenges
Palladium-Catalyzed Cross-CouplingSuzuki, Stille, or Negishi couplingLate-stage functionalization, high regioselectivitySynthesis of the functionalized spirocyclic precursor
Gold-Catalyzed CycloisomerizationEnyne cyclizationFormation of complex structures from simple precursorsSubstrate synthesis, control of reaction pathways
Domino/Tandem ReactionsMulti-step sequence in one potHigh step- and atom-economyOptimization of complex reaction cascades
Photoredox CatalysisRadical cyclizationMild reaction conditions, unique reactivityIdentification of suitable photocatalysts and precursors

Chemical Transformations and Reaction Pathways of 6 Bromo 1,4 Dioxaspiro 4.4 Non 6 Ene

Reactivity Profiles of the Vinylic Bromine Moiety

The carbon-bromine bond in 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene is a key site for transformations that facilitate the introduction of new functionalities. This is primarily achieved through halogen-metal exchange reactions, cross-coupling reactions, and nucleophilic substitutions.

Halogen-metal exchange is a powerful method for converting the relatively unreactive vinylic bromide into a highly reactive organometallic species. Treatment of this compound with strong bases, such as organolithium reagents, results in the formation of a lithiated acetal (B89532).

Specifically, the reaction with n-butyllithium or t-butyllithium at low temperatures (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) efficiently generates the corresponding organolithium compound. This process is foundational for subsequent reactions with a variety of electrophiles. The generated lithiated species is a potent nucleophile, enabling the formation of new carbon-carbon bonds. For instance, it can react with α,β-unsaturated aldehydes or ketones in conjugate addition reactions to yield more complex adducts.

The preparation of this compound itself is often achieved from the ethylene (B1197577) acetal of 2-cyclopentenone. This precursor is treated with n-butyllithium followed by quenching with 1,2-dibromoethane (B42909) to yield the desired vinylic bromide in high yield, typically around 85%.

ReagentProductYieldReference
n-Butyllithium, then 1,2-dibromoethaneThis compound85%
t-ButyllithiumLithiated acetalNot reported
Organolithium species, then cyclopent-2-enoneAdduct 5a75%
Organolithium species, then 2-methyl-2-cyclopentenoneEnolate 11Not reported
Lithiated acetal 11, then α,β-unsaturated aldehyde 12Alcohol 13Not reported

The vinylic bromine of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are pivotal for constructing intricate carbon skeletons. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a notable example.

In a key step for the total synthesis of the alkaloid thelepavine, this compound was successfully coupled with a boronic acid derivative. This reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of an aqueous sodium carbonate base, affording the desired coupled product in an impressive 88% yield. This demonstrates the efficiency of palladium catalysis in forging new carbon-carbon bonds at the vinylic position of this spirocyclic compound.

Coupling PartnerCatalystBaseSolventProductYieldReference
Boronic acid 6Pd(PPh3)4Na2CO3DMECoupled product 788%

While less common for vinylic halides compared to alkyl halides, nucleophilic substitution reactions can occur under specific conditions, leading to the displacement of the bromide and the formation of new bonds. These reactions often proceed through mechanisms distinct from traditional SN1 and SN2 pathways, such as addition-elimination or via organometallic intermediates as discussed previously.

The generation of the lithiated intermediate from this compound is a prime example of how this compound can engage with nucleophiles. The organolithium species is a highly reactive intermediate that readily attacks electrophilic partners, effectively leading to a substitution of the original bromine atom.

Reactivity of the Endocyclic Olefinic Bond

The double bond within the five-membered ring of this compound offers another avenue for chemical transformations, particularly through cycloaddition and metathesis reactions.

The endocyclic double bond of this compound can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene provides a powerful method for the construction of polycyclic systems. The presence of the bromine atom can influence the stereoselectivity and electronic nature of the dienophile, potentially leading to specific isomeric products. The reaction of five-membered ring dienophiles has been a subject of study, and this compound falls into this category of reactants.

Olefin metathesis, a Nobel prize-winning reaction, provides powerful tools for the rearrangement of carbon-carbon double bonds. Ring-Opening Metathesis Polymerization (ROMP) involves the cleavage of the cyclic olefin to form a polymer chain. This technique is versatile for creating functionalized polymers from various cyclic monomers.

Cross-metathesis (CM), on the other hand, involves the reaction of the cyclic olefin with another olefinic partner in the presence of a catalyst to form new linear olefins. While specific examples involving this compound in ROMP or CM are not detailed in the provided search results, the presence of the endocyclic double bond makes it a potential substrate for such transformations, which are catalyzed by metal alkylidene complexes like Grubbs' or Schrock's catalysts.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to attack by various electrophiles, leading to a range of addition products. While specific studies on this exact molecule are limited, the reactivity can be inferred from the well-established behavior of similar vinyl bromide and cyclopentene (B43876) systems.

Electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed via a cyclic halonium ion intermediate. This intermediate would then be attacked by a halide ion in an anti-addition fashion, yielding the corresponding dihalogenated product. Similarly, the addition of hydrohalic acids (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond and the halide to the more substituted carbon.

Epoxidation of the double bond using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would furnish the corresponding epoxide. This epoxide can serve as a versatile intermediate for further transformations, including ring-opening reactions with various nucleophiles to introduce new functional groups.

Transformations Involving the 1,4-Dioxaspiroketal Moiety

The 1,4-dioxaspiroketal group in this compound serves as a protective group for a ketone functionality. Its stability and selective removal are crucial aspects of its synthetic utility.

Stability and Selective Deprotection of the Ketal Group

The 1,4-dioxaspiroketal is generally stable under neutral and basic conditions, allowing for a wide range of chemical modifications to other parts of the molecule without affecting the protected ketone. However, this protective group can be selectively removed under acidic conditions to regenerate the parent ketone.

The deprotection is typically achieved through acid-catalyzed hydrolysis. A variety of acidic conditions can be employed, ranging from dilute aqueous mineral acids (e.g., HCl, H₂SO₄) to Lewis acids in the presence of a water source. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder conditions would be necessary to avoid unwanted side reactions involving the vinyl bromide or other sensitive moieties.

Table 1: Representative Conditions for Ketal Deprotection

Reagent(s)Solvent(s)TemperatureComments
Dilute HClAcetone/WaterRoom TemperatureCommon and effective method.
p-Toluenesulfonic acidAcetone/WaterRoom TemperatureMilder acidic conditions.
Iron(III) chlorideAcetonitrileRoom TemperatureLewis acid catalysis.
Cerium(IV) ammonium (B1175870) nitrateAcetonitrile/WaterRoom TemperatureMild oxidative deprotection.

This table presents general conditions for ketal deprotection and specific optimization may be required for this compound.

Ring-Opening and Rearrangement Pathways of Spiroketals

Furthermore, the spiro[4.4]nonane skeleton itself can be prone to rearrangements under thermal or catalytic conditions, potentially leading to the formation of fused bicyclic systems. For instance, palladium-mediated rearrangements of substituted spiro[4.4]nonatrienes have been reported to yield annulated fulvenes. nih.govrsc.org

Functional Group Interconversions and Derivatization on the Spiro[4.4]non-6-ene Skeleton

The vinyl bromide functionality in this compound is a key handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C6 position, significantly expanding the molecular diversity accessible from this starting material.

Prominent examples of such transformations include the Suzuki-Miyaura coupling, the Heck reaction, and the Stille reaction.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a broad range of functional groups, allowing for the synthesis of arylated, heteroarylated, and vinylated derivatives.

Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond and the substitution of the bromine atom with the alkene moiety.

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner for the vinyl bromide, again catalyzed by a palladium complex. This method is also highly effective for the formation of carbon-carbon bonds.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-C Bond
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C(sp²)-C(sp²), C(sp²)-C(sp³)
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseC(sp²)-C(sp²)
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄C(sp²)-C(sp²), C(sp²)-C(sp)

This table provides a general overview, and specific conditions would need to be optimized for reactions involving this compound.

These functional group interconversions highlight the potential of this compound as a valuable building block in organic synthesis, providing a scaffold that can be readily elaborated into more complex molecular architectures.

Mechanistic Investigations of Reactions Involving 6 Bromo 1,4 Dioxaspiro 4.4 Non 6 Ene

Mechanistic Insights into Ketal Formation and Equilibrium Control

The formation of the 1,4-dioxaspiro[4.4]nonane core of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves the acid-catalyzed reaction of a cyclopentanone (B42830) precursor with ethylene (B1197577) glycol. This reaction is a classic example of ketal formation, a reversible process governed by equilibrium.

The mechanism commences with the protonation of the carbonyl oxygen of the cyclopentanone derivative by an acid catalyst. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, one of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal.

Following the hemiacetal formation, a proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups. This protonation converts the hydroxyl group into a good leaving group (water). The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. The final step involves the intramolecular attack of the second hydroxyl group of the ethylene glycol moiety on the carbocationic center of the oxonium ion. This ring-closing step forms the second C-O bond of the ketal. A final deprotonation step regenerates the acid catalyst and yields the spirocyclic ketal.

Control of the reaction equilibrium is crucial for achieving a high yield of the desired ketal. The formation of the ketal is favored by the removal of water from the reaction mixture, which, according to Le Chatelier's principle, drives the equilibrium towards the product side. Conversely, the ketal can be hydrolyzed back to the ketone and diol in the presence of excess aqueous acid.

Table 1: Key Steps in the Acid-Catalyzed Ketal Formation

StepDescriptionIntermediate/Product
1Protonation of the carbonyl oxygenActivated carbonyl
2Nucleophilic attack by ethylene glycolHemiacetal
3Proton transferProtonated hemiacetal
4Elimination of waterOxonium ion
5Intramolecular cyclizationProtonated ketal
6DeprotonationKetal

Detailed Understanding of Stereochemical Outcomes in Asymmetric Processes

While specific studies on asymmetric reactions involving this compound are not extensively documented, the stereochemical outcomes of reactions involving spirocyclic systems are of significant interest in organic synthesis. The stereochemistry of the spirocyclic core can influence the facial selectivity of reactions at the double bond and can be controlled through various asymmetric strategies.

In asymmetric synthesis, chiral auxiliaries, catalysts, or reagents can be employed to induce stereoselectivity. For spirocyclic systems, the inherent chirality of the spiro center can direct the approach of reagents to one face of the molecule over the other. This substrate-controlled diastereoselectivity is a common strategy for establishing new stereocenters with a defined relationship to the existing chiral framework.

For instance, in reactions such as epoxidation, dihydroxylation, or hydrogenation of the double bond in this compound, the dioxolane ring can sterically hinder one face of the cyclopentene (B43876) ring, leading to a preferential attack from the less hindered face. The degree of stereocontrol would depend on the specific reagents and reaction conditions.

Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral spirocycles is an active area of research. These methods often involve the use of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in excess. The stereoselective construction of spirocyclic skeletons, such as the 1,3-diazaspiro[4.4]nonane core, highlights the challenges and importance of controlling stereochemistry at the spirocenter. nih.gov

Exploration of Organometallic Reaction Mechanisms and Cascade Processes

The vinyl bromide functionality in this compound makes it an excellent substrate for a variety of organometallic cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation and typically proceed through a common catalytic cycle involving a palladium catalyst.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the vinyl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling) is transferred to the palladium(II) complex, displacing the bromide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orgyoutube.com

Cascade reactions initiated by an organometallic transformation of this compound could also be envisioned. For example, the product of a cross-coupling reaction could undergo a subsequent intramolecular reaction, leading to the rapid construction of more complex molecular architectures.

Table 2: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

StepDescriptionPalladium Oxidation State Change
Oxidative AdditionInsertion of Pd into the C-Br bondPd(0) → Pd(II)
TransmetalationTransfer of an organic group to PdPd(II) → Pd(II)
Reductive EliminationFormation of the C-C bond and catalyst regenerationPd(II) → Pd(0)

Role of Lewis Acid Catalysis in Transformations

Lewis acids can play a significant role in modulating the reactivity of this compound in various transformations. While specific examples involving this compound are scarce, the principles of Lewis acid catalysis can be applied to predict their potential effects.

One key role of a Lewis acid is to activate a substrate towards nucleophilic attack. In the context of the dioxolane ring, a Lewis acid could coordinate to one of the oxygen atoms. This coordination would withdraw electron density from the oxygen, making the adjacent carbon atoms more electrophilic. This activation could facilitate ring-opening reactions or other transformations involving the ketal moiety.

In reactions involving the vinyl bromide, a Lewis acid could coordinate to the bromine atom, although this is less common. More likely, a Lewis acid could activate a coupling partner in an organometallic reaction. For instance, in certain cross-coupling reactions, Lewis acids are known to accelerate the transmetalation step. nih.gov Boron-based Lewis acids, for example, have been shown to be effective catalysts in a variety of organic transformations. mdpi.com

Furthermore, Lewis acids can influence the stereochemical outcome of reactions by coordinating to the substrate or a chiral catalyst, thereby creating a more rigid and ordered transition state. This can lead to enhanced levels of stereoselectivity in asymmetric processes.

Computational Chemistry Studies on Reaction Energetics, Transition States, and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, understanding the energetics of reaction pathways, and predicting selectivity. Although specific DFT studies on this compound were not found, computational methods have been extensively applied to similar systems, offering insights into the likely mechanistic features.

For the ketal formation, DFT calculations could be used to model the energies of the intermediates and transition states along the reaction pathway. nih.govresearchgate.net This would allow for a quantitative understanding of the reaction profile and the factors that control the rate-determining step.

In the context of organometallic cross-coupling reactions, computational studies can help to elucidate the detailed mechanism of each step in the catalytic cycle. For example, DFT calculations can be used to compare the energies of different potential pathways, such as those involving different ligands on the palladium catalyst, and to understand the origins of chemo- and regioselectivity.

Furthermore, computational modeling is invaluable for understanding the origins of stereoselectivity in asymmetric reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially and to rationalize the role of the chiral catalyst or auxiliary in controlling the stereochemical outcome.

Probing Radical Pathways in this compound Chemistry

The carbon-bromine bond in this compound can also participate in radical reactions. Radical pathways can be initiated by radical initiators, light, or transition metals and offer alternative routes for functionalization of the molecule.

A common radical reaction involving an alkyl or vinyl halide is radical cyclization. If a suitable radical acceptor is present in the molecule, a radical generated at the vinyl position could undergo an intramolecular cyclization to form a new ring.

Another important class of radical reactions is atom transfer radical addition (ATRA). In this process, a radical adds to a double bond, and the resulting radical intermediate abstracts a halogen atom from another molecule of the starting halide, propagating a radical chain.

Radical reactions are increasingly recognized for their synthetic utility due to their tolerance of a wide range of functional groups and their ability to be carried out under mild conditions. nih.gov The detection and characterization of radical intermediates can provide crucial mechanistic insights. chimia.ch While specific studies on radical reactions of this compound are not prevalent, the principles of radical chemistry suggest that this compound could be a versatile substrate for such transformations.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1,4 Dioxaspiro 4.4 Non 6 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene would involve a combination of one-dimensional and two-dimensional techniques to map out the proton and carbon frameworks of the molecule.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound would provide crucial information about the number of distinct proton environments, their chemical shifts, and the connectivity between neighboring protons through spin-spin coupling. The expected signals would correspond to the protons of the dioxolane ring and the brominated cyclopentene (B43876) ring. The integration of these signals would confirm the number of protons in each environment.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
Vinylic Proton ~6.0-6.5 Triplet ~2-3
Allylic Protons ~2.5-3.0 Multiplet -

Note: This table is a hypothetical representation and is not based on experimental data.

¹³C NMR for Carbon Skeleton Characterization and Chemical Shifts

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbon signals would help in identifying the sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the cyclopentene and dioxolane rings, and the spiro carbon.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=C-Br ~125-135
C=C ~130-140
Spiro Carbon ~100-110
Dioxolane Carbons ~65-75
Allylic Carbon ~35-45

Note: This table is a hypothetical representation and is not based on experimental data.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, helping to trace the proton network within the cyclopentene and dioxolane rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy would provide information about the functional groups present in this compound by identifying the characteristic vibrational frequencies of its chemical bonds.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=C Stretch (alkene) ~1640-1680
C-O Stretch (ether) ~1050-1150
C-H Stretch (sp²) ~3000-3100
C-H Stretch (sp³) ~2850-3000

Note: This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrometry Data for this compound

Ion Expected m/z Significance
[M]⁺ 204/206 Molecular ion peak (showing bromine isotope pattern)
[M-Br]⁺ 125 Loss of a bromine radical

Note: This table is a hypothetical representation and is not based on experimental data.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy is an indispensable tool for the characterization of chiral molecules such as this compound, which possesses a stereogenic spirocyclic center. These techniques exploit the differential interaction of chiral molecules with left- and right-circularly polarized light, providing crucial information on the enantiomeric purity and the absolute three-dimensional arrangement of atoms (absolute configuration) of a sample.

Optical Rotation for Enantiomeric Purity Assessment

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined experimental conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess (% ee), a measure of the purity of an enantiomer in a mixture, can be determined using the measured specific rotation of the sample and comparing it to the specific rotation of the pure enantiomer. The relationship is given by:

% ee = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

For a hypothetical sample of this compound, the determination of enantiomeric purity via optical rotation would yield data similar to that presented in the table below.

SampleMeasured Specific Rotation [α]D20 (c=1, CHCl3)Enantiomeric Excess (% ee)Predominant Enantiomer
Pure Enantiomer A+125.0°>99%Dextrorotatory (+)
Pure Enantiomer B-125.0°>99%Levorotatory (-)
Racemic Mixture0.0°0%N/A
Sample X+100.0°80%Dextrorotatory (+)
Sample Y-50.0°40%Levorotatory (-)

This table presents illustrative data for educational purposes. The specific rotation values for this compound would need to be determined experimentally.

Circular Dichroism for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum plots this difference (Δε = εL - εR) against wavelength, resulting in a unique spectrum characterized by positive or negative bands, known as Cotton effects. For enantiomers, the CD spectra are mirror images of each other.

While optical rotation at a single wavelength can indicate enantiomeric purity, CD spectroscopy provides more detailed structural information, making it a powerful tool for determining the absolute configuration of stereocenters. mtoz-biolabs.comnih.gov The modern approach involves a synergistic combination of experimental CD measurements and quantum chemical calculations. nih.govacs.org

The process for determining the absolute configuration of a spiro compound like this compound typically follows these steps:

Experimental Measurement : The CD spectrum of an enantiomerically enriched sample is recorded.

Computational Modeling : The structures of both possible enantiomers (e.g., R and S) are modeled. A conformational search is performed to identify the most stable conformers of the molecule.

Spectrum Prediction : Time-dependent density functional theory (TD-DFT) calculations are used to predict the theoretical CD spectrum for each enantiomer based on their low-energy conformers. nih.govnih.gov

Comparison and Assignment : The experimentally measured CD spectrum is compared to the computationally predicted spectra. A match between the experimental spectrum and the predicted spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comnih.gov

For instance, if the experimental spectrum of the dextrorotatory (+) enantiomer of this compound shows a positive Cotton effect around 250 nm and a negative effect around 220 nm, and this pattern matches the TD-DFT predicted spectrum for the S-configuration, then the absolute configuration of the (+)-enantiomer is assigned as S.

EnantiomerExperimental CD Spectrum (λ, nm; Δε)Predicted CD Spectrum for (S)-enantiomer (λ, nm; Δε)Predicted CD Spectrum for (R)-enantiomer (λ, nm; Δε)Assigned Absolute Configuration
(+)-Enantiomer252 (+3.5), 221 (-1.8)250 (+3.2), 220 (-2.0)250 (-3.2), 220 (+2.0)S
(-)-Enantiomer252 (-3.4), 221 (+1.9)250 (+3.2), 220 (-2.0)250 (-3.2), 220 (+2.0)R

This table contains hypothetical but representative data to illustrate the process of absolute configuration assignment via CD spectroscopy. Actual spectral data would be required for definitive assignment.

The strength of this combined experimental-computational approach lies in its ability to provide a reliable assignment of the absolute configuration even for complex molecules where derivatization or X-ray crystallography is not feasible. nih.gov

Retrosynthetic Strategies and Applications of 6 Bromo 1,4 Dioxaspiro 4.4 Non 6 Ene in Complex Molecule Synthesis

Utilization as a Key Building Block for Spirocyclic and Polycyclic Architectures

The inherent structural rigidity and defined stereochemistry of the 1,4-dioxaspiro[4.4]nonane framework make 6-bromo-1,4-dioxaspiro[4.4]non-6-ene an excellent starting point for the synthesis of more elaborate spirocyclic and polycyclic molecules. The vinyl bromide functionality is a key handle for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck cross-coupling reactions, allowing for the introduction of diverse substituents.

Furthermore, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct fused polycyclic systems. The ketal group not only serves as a protecting group for a ketone but also directs the stereochemical outcome of reactions at the cyclopentene (B43876) ring. This directing effect is crucial in asymmetric synthesis, where control over stereocenters is paramount. The elimination of the bromine atom can also lead to the formation of reactive intermediates, which can be trapped intramolecularly to forge new ring systems. The synthesis of various 1,6-dioxaspiro[4.4]nonenes and nonadienes has been achieved through bromination-dehydrobromination routes, highlighting the utility of bromo-spiroketal intermediates in accessing diverse spirocyclic structures.

Precursor in Natural Product Synthesis

The structural motif of this compound is embedded within numerous natural products, making it a valuable precursor in their total synthesis.

In synthetic routes targeting jasmonoids, such as methyl epi-jasmonate, the 1,4-dioxaspiro[4.4]non-6-ene core is a critical intermediate. One strategy involves a Diels-Alder reaction where a spiroketal of 2-cyclopenten-1-one (B42074) acts as the dienophile. A synthetic route to racemic epi-jasmonate utilizes 1,4-Dioxaspiro[4.4]non-6-ene, which can be prepared from the corresponding saturated compound, 6-bromo-1,4-dioxaspiro[4.4]nonane, via an elimination reaction with sodium hydroxide. This spirocyclic diene precursor then undergoes a Lewis acid-catalyzed cycloaddition, demonstrating the utility of the spiroketal framework in orchestrating key bond-forming events for the synthesis of the jasmonoid skeleton.

Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane) is the principal aggregation pheromone of the bark beetle Pityogenes chalcographus. While numerous syntheses of Chalcogran have been reported, a specific pathway starting directly from this compound is not prominently detailed in the surveyed literature. However, the synthesis of related 1,6-dioxaspiro[4.4]nonane derivatives often involves intermediates that share structural similarities. General strategies toward this class of molecules often rely on the cyclization of hydroxy ketones or the manipulation of furan (B31954) derivatives, which could potentially be accessed from a versatile precursor like this compound through functional group interconversion.

The compound this compound is a documented intermediate in the synthesis of ent-progesterone. A U.S. patent outlines its use in constructing the steroidal backbone. In this context, the spirocyclic compound serves as a precursor to a key fragment that is later elaborated into the characteristic polycyclic ring system of progesterone. The specific reactivity of the vinyl bromide and the latent ketone functionality within the spiroketal are exploited in a sequence of reactions to build the complex architecture of the steroid hormone analogue.

Strategic Integration into Diverse Organic Synthesis Campaigns (e.g., Squarate Cascade Processes)

Design and Synthesis of Functionalized Analogues and Pharmacophore Scaffolds

The synthesis of ent-progesterone highlights the utility of this compound in creating analogues of biologically active molecules, thereby serving as a scaffold for pharmacophore development. The ability to modify the molecule at the bromine-bearing carbon via cross-coupling reactions allows for the systematic introduction of a wide range of functional groups. This derivatization is key to structure-activity relationship (SAR) studies. For instance, replacing the bromine with various aryl, alkyl, or heteroatom-containing moieties can modulate the biological activity of the resulting compound. The spiroketal motif itself is a common feature in many natural products and is often essential for their biological function, making this scaffold an attractive starting point for the design of new therapeutic agents.

Development of Complex Molecular Targets featuring the 1,4-dioxaspiro[4.4]non-6-ene motif

The 1,4-dioxaspiro[4.4]non-6-ene moiety, a key structural feature of this compound, is an important pharmacophore and a component of various natural products. The development of synthetic routes to complex molecules incorporating this motif is of considerable interest in medicinal chemistry and materials science. The inherent three-dimensionality of the spiroketal system provides a rigid scaffold that can be strategically functionalized to create novel therapeutic agents and functional materials.

Retrosynthetic analysis of this compound suggests that it can be disconnected to simpler, more readily available starting materials. A primary retrosynthetic disconnection would involve the formation of the vinyl bromide and the spiroketal. The vinyl bromide functionality can be introduced from a corresponding ketone precursor. The spiroketal is typically formed from a diol and a ketone, in this case, a cyclopentanone (B42830) derivative.

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond. This vinyl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the 6-position of the spiroketal ring system. This versatility makes it a powerful tool for the construction of complex molecular frameworks.

One notable application of a related spiro[4.4]nonane system is in the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. While not directly involving the bromo-enol ether, this synthesis highlights the construction of the core spiro[4.4]nonane skeleton, which is a foundational step in accessing more complex derivatives like this compound.

Furthermore, the reactivity of vinyl bromides in palladium-catalyzed spirocyclization reactions has been demonstrated in the synthesis of spiroindenyl-2-oxindoles from 2-bromoarylamides. This type of transformation showcases a potential pathway where a vinyl bromide, such as that in this compound, could be a key reactant in the formation of intricate spirocyclic systems.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The vinyl bromide group in 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene is a key functional handle for a range of transition-metal-catalyzed cross-coupling reactions. Future research is anticipated to focus on the development of novel catalytic systems to enhance the reactivity and selectivity of this substrate in various transformations.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to vinyl bromides is well-established. organic-chemistry.orgacs.orgnih.gov Future work on this compound will likely involve the use of sophisticated palladium catalysts with designer ligands to achieve high yields and selectivities in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. organic-chemistry.org These reactions would enable the introduction of a wide array of substituents at the 6-position of the spiroketal ring, opening up pathways to novel derivatives with potentially interesting biological or material properties.

Beyond palladium, research into the use of less expensive and more earth-abundant first-row transition metals like nickel and cobalt for cross-coupling reactions of vinyl halides is a growing area. chinesechemsoc.orgmdpi.com The development of nickel-catalyzed vinyl-vinyl coupling reactions, for instance, could provide access to complex diene structures derived from this compound. chinesechemsoc.org Furthermore, the exploration of photoredox catalysis could offer new avenues for the functionalization of this compound under mild and environmentally friendly conditions.

A key challenge in catalysis is achieving high stereoselectivity. For spiroketals, which are inherently three-dimensional, controlling the stereochemistry of subsequent reactions is crucial. mdpi.com Future catalytic systems for this compound could incorporate chiral ligands to induce asymmetry in coupling reactions, leading to the synthesis of enantiomerically pure products.

Application in Flow Chemistry for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. spirochem.compharmasalmanac.com The application of flow chemistry to the synthesis and derivatization of this compound is a promising area for future research.

The synthesis of spiroketals can be complex, and flow chemistry has been shown to accelerate the synthesis of spirocyclic polyketides. nih.govsyrris.comresearchgate.net Future work could focus on developing a continuous-flow process for the synthesis of this compound itself, potentially leading to a more efficient and safer production method.

Furthermore, the use of flow reactors for the subsequent functionalization of the vinyl bromide moiety could enable the rapid generation of a library of derivatives. spirochem.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities, minimizing the formation of byproducts. pharmasalmanac.com This is particularly relevant for exothermic cross-coupling reactions.

Integration with Green Chemistry Principles for Sustainable Synthetic Routes

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govijpsjournal.comfrontiersin.orgresearchgate.net Future research on this compound will undoubtedly be influenced by these principles, aiming for more sustainable synthetic routes.

One of the key tenets of green chemistry is the use of safer solvents and reaction conditions. ijpsjournal.com Research could focus on performing reactions with this compound in greener solvents such as water, ionic liquids, or supercritical fluids. Additionally, the development of solvent-free reaction conditions, for example using microwave irradiation, would further enhance the environmental credentials of its synthesis and derivatization. rasayanjournal.co.in

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another important aspect of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The development of highly efficient and recyclable catalysts for the transformation of this compound will be a key research focus.

The synthesis of related 1,4-dioxaspiro compounds from renewable resources like oleic acid has been reported, highlighting the potential for developing bio-based routes to spiroketal structures. rsc.orgresearchgate.net Future research could explore the possibility of synthesizing precursors to this compound from renewable feedstocks, thereby reducing the reliance on petrochemical sources.

Exploration of Computational Design and Machine Learning for Reaction Prediction and Optimization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the optimization of reaction conditions. princeton.edunih.govkaust.edu.sa These approaches hold significant potential for accelerating the development of synthetic routes involving this compound.

Density Functional Theory (DFT) calculations can be employed to study the reactivity of this compound and to elucidate the mechanisms of its reactions. rsc.orgescholarship.org Such computational studies can provide valuable insights into the transition states and intermediates of catalytic cycles, helping to rationalize observed selectivities and to design more efficient catalysts.

Machine learning algorithms can be trained on existing reaction data to predict the performance of new reactions. princeton.edunih.govkaust.edu.saresearchgate.net For this compound, a machine learning model could be developed to predict the optimal conditions (catalyst, ligand, solvent, temperature) for various cross-coupling reactions, thereby reducing the need for extensive experimental screening. rsc.org This approach would be particularly valuable for exploring a wide range of potential reaction partners.

The combination of high-throughput experimentation with machine learning offers a powerful platform for reaction discovery and optimization. By performing a large number of reactions with this compound under varying conditions and using the resulting data to train a predictive model, it would be possible to rapidly identify the optimal conditions for a desired transformation.

Investigation into Advanced Materials Science Applications

The rigid, three-dimensional structure of the spiroketal unit makes it an attractive building block for the development of advanced materials. researchgate.net The presence of the reactive vinyl bromide handle on this compound provides a convenient point for polymerization or for grafting onto other materials.

One potential application is in the synthesis of microporous organic polymers. The polymerization of spiroketal-containing monomers has been shown to produce materials with high surface areas, which could have applications in gas storage, separation, and catalysis. researchgate.net The polymerization of this compound or its derivatives could lead to novel nanoporous materials with tailored properties.

The unique shape and rigidity of spirocycles are also of interest in the design of new pharmaceuticals and agrochemicals. mdpi.commdpi.com The derivatization of this compound could lead to the discovery of new biologically active compounds. The spiroketal scaffold can be used to control the spatial arrangement of functional groups, which is crucial for their interaction with biological targets.

Furthermore, the incorporation of the this compound unit into liquid crystalline polymers could lead to materials with interesting optical or electronic properties. The rigid spiroketal core could help to promote the formation of ordered phases, while the functionalization of the aromatic rings introduced via cross-coupling reactions could be used to tune the material's properties.

Q & A

Basic Question: What are the key considerations for synthesizing 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene, and how can bromination regioselectivity be optimized?

Methodological Answer:
Synthesis typically involves bromination of the parent spiro compound, 1,4-dioxaspiro[4.4]non-6-ene. Key factors include:

  • Reagent Selection : Use of bromine (Br₂) or N-bromosuccinimide (NBS) under inert atmospheres (e.g., argon) to minimize side reactions .
  • Temperature Control : Reactions at 0–20°C improve regioselectivity for the 6-position due to reduced thermal decomposition .
  • Solvent Compatibility : Dichloromethane or tetrahydrofuran (THF) stabilizes intermediates, as seen in analogous spirocyclic brominations .
  • Monitoring : TLC or GC-MS is critical to track bromination progress and confirm product purity .

Basic Question: How can researchers distinguish this compound from structural analogs using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : The spirocyclic structure generates distinct splitting patterns. For example, the deshielded proton at C6 (δ ~5.2–5.8 ppm) differentiates it from non-brominated analogs .
  • ¹³C NMR : The brominated carbon (C6) appears at δ ~90–100 ppm, while carbonyl carbons in dioxolane rings resonate at δ ~105–110 ppm .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between dioxolane and cyclohexene rings, confirming regiochemistry .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for spirocyclic brominations?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Scale : Microscale reactions (<1 mmol) may overestimate yields due to incomplete purification. Validate with preparative HPLC .
  • Byproduct Formation : Trace olefin isomers (e.g., 7-bromo derivatives) can skew yields. Use 2D NMR (COSY, NOESY) to quantify impurities .
  • Catalytic Effects : Residual rhodium catalysts (from prior steps) may accelerate side reactions. Include EDTA washes to chelate metal impurities .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Model transition states using Gaussian or ORCA software. Focus on LUMO localization at C6 to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
  • Comparative Analysis : Benchmark against experimental data from structurally similar compounds (e.g., 6-Bromo-1,3-dioxanes) to validate accuracy .

Basic Question: What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

  • Schlenk Line Techniques : Use vacuum-nitrogen cycles to maintain inert atmospheres during bromination .
  • Personal Protective Equipment (PPE) : Bromine-resistant gloves (e.g., butyl rubber) and face shields are mandatory .
  • Waste Management : Quench residual bromine with sodium thiosulfate before disposal .

Advanced Question: How can researchers design comparative studies to evaluate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • pH Range : Test stability at pH 2–12 using buffer solutions (e.g., citrate-phosphate-borate) .
    • Kinetic Monitoring : Use UV-Vis spectroscopy (λmax ~270 nm) to track degradation over 24–72 hours .
    • Control Groups : Compare with non-brominated spiro compounds to isolate bromine’s role in hydrolysis .
  • Data Analysis : Apply Arrhenius plots to calculate activation energy (Ea) for decomposition pathways .

Advanced Question: What strategies can mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow crystallization .
  • Seeding : Introduce microcrystals of analogous spiro compounds (e.g., 6-Chloro derivatives) to nucleate growth .
  • Low-Temperature Crystallography : Perform at 100 K to minimize thermal motion and enhance resolution .

Basic Question: How can researchers validate the purity of this compound for use in catalytic studies?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 4:1) followed by HPLC (C18 column, acetonitrile:H₂O) .
  • Elemental Analysis : Confirm Br content (±0.3% of theoretical value) via combustion analysis .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 233.9854 (C₇H₉BrO₂⁺) .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The spirocyclic structure restricts access to C6, favoring bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings .
  • Electronic Effects : Electron-withdrawing dioxolane rings increase electrophilicity at C6, enabling couplings with electron-rich arylboronic acids .
  • Comparative Kinetic Studies : Use Hammett plots to correlate substituent effects on reaction rates .

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